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Compound of Interest

Compound Name:
5-bromo-2-(3,5-dimethyl-1H-

pyrazol-1-yl)pyridine

Cat. No.: B1373294 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 5-bromo-2-(3,5-dimethyl-1H-
pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic building block of

significant interest in the fields of medicinal chemistry and materials science. Its strategic

importance lies in the synthetic versatility afforded by its distinct chemical functionalities. The

pyridine ring, a privileged scaffold in numerous pharmaceuticals, provides a key site for

molecular interactions. The bromine substituent at the 5-position acts as a versatile synthetic

handle, enabling a wide array of cross-coupling reactions for the introduction of diverse

molecular fragments. This capability is crucial for structure-activity relationship (SAR) studies in

drug discovery. Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl moiety contributes to the

molecule's overall steric and electronic properties, influencing its pharmacokinetic and

pharmacodynamic profiles. The strategic combination of these features makes this compound

a valuable starting material for the synthesis of novel therapeutic agents and functional

materials. Pyrazole-containing compounds have shown a broad spectrum of biological

activities, further highlighting the potential of this molecular scaffold.[1][2]
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A comprehensive understanding of the physicochemical properties of 5-bromo-2-(3,5-
dimethyl-1H-pyrazol-1-yl)pyridine is fundamental for its effective application in research and

development.

Property Value

Molecular Formula C₁₀H₁₀BrN₃

Molecular Weight 252.11 g/mol

Appearance Solid

Melting Point Not available

Boiling Point Not available

Solubility Not available

CAS Number 1150164-92-3

Data sourced from publicly available chemical databases. Experimental verification of

properties is recommended.

Section 3: Synthesis and Mechanistic Insights
The synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is typically achieved via a

nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves

the reaction of a dihalogenated pyridine with 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

Reactant Preparation: A solution of 2,5-dibromopyridine (1.0 equivalent) is prepared in a

suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1,4-

dioxane.

Addition of Reagents: To this solution, 3,5-dimethylpyrazole (typically 1.0 to 1.2 equivalents)

and a base are added. The choice of base is critical; inorganic bases such as potassium
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carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to neutralize the

hydrobromic acid formed during the reaction.

Reaction Conditions: The reaction mixture is heated, often to temperatures between 80-120

°C, and stirred for a period ranging from several hours to overnight. The progress of the

reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient

temperature and quenched with water. The aqueous layer is then extracted with an organic

solvent, such as ethyl acetate.

Purification: The combined organic extracts are washed with brine, dried over an anhydrous

drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

The resulting crude product is then purified, typically by flash column chromatography on

silica gel, to yield the pure 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Causality Behind Experimental Choices:

Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the

reactants and to allow the reaction to be conducted at elevated temperatures, which is often

necessary to overcome the activation energy of the SNAr reaction.

Base: The base is essential to deprotonate the pyrazole, generating the pyrazolate anion,

which is a more potent nucleophile. An excess of the base is often used to drive the reaction

to completion.

Temperature: The reaction rate of SNAr reactions is highly temperature-dependent. Heating

is typically required to achieve a reasonable reaction rate.

Caption: Synthetic workflow for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Section 4: Reactivity and Synthetic Utility
The bromine atom at the 5-position of the pyridine ring is the key to the synthetic utility of 5-
bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. This site is highly amenable to a variety of
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palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide

range of substituents.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds,

introducing aryl or heteroaryl groups.

Heck Coupling: Reaction with alkenes to form C(sp²)-C(sp²) bonds, introducing vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds,

introducing alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C(sp²)-N bonds, introducing

amino groups.

Stille Coupling: Reaction with organostannanes to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

These reactions provide a powerful toolkit for medicinal chemists to rapidly generate libraries of

analogues for SAR exploration. The protic nature of the pyrazole ligand can also be exploited in

coordination chemistry and catalysis.[3]
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Palladium-Catalyzed Cross-Coupling Reactions

Diverse Functionalized Products
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Caption: Reactivity of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Section 5: Spectroscopic Characterization
The structural integrity of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is confirmed

through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on

the pyridine and pyrazole rings, as well as the two methyl groups. The chemical shifts and

coupling patterns provide definitive evidence for the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the ten

carbon atoms in the molecule, further corroborating the structure.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight

of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for
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⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing

fragments, providing unambiguous evidence for the presence of a single bromine atom.

Section 6: Safety, Handling, and Storage
As a laboratory chemical, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine should be

handled with appropriate safety precautions.

Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory

irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and

face protection.[4]

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas,

mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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